N-(3-Aminophenyl)-4-nitrobenzamide

Catalog No.
S14642112
CAS No.
105870-84-6
M.F
C13H11N3O3
M. Wt
257.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Aminophenyl)-4-nitrobenzamide

CAS Number

105870-84-6

Product Name

N-(3-Aminophenyl)-4-nitrobenzamide

IUPAC Name

N-(3-aminophenyl)-4-nitrobenzamide

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

InChI

InChI=1S/C13H11N3O3/c14-10-2-1-3-11(8-10)15-13(17)9-4-6-12(7-5-9)16(18)19/h1-8H,14H2,(H,15,17)

InChI Key

YLASUYCRADETMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N

N-(3-Aminophenyl)-4-nitrobenzamide is an organic compound characterized by the presence of both an amino group and a nitro group on the aromatic rings. Its chemical structure consists of a benzamide backbone, where a nitro group is attached to the para position of the benzene ring, and an amino group is attached to the meta position. This unique arrangement contributes to its chemical reactivity and biological activity.

, including:

  • Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Electrophilic Aromatic Substitution: The compound can undergo substitution reactions at the benzene ring, allowing for the introduction of various substituents.

Common reagents for these reactions include hydrogen gas, palladium catalysts for reduction, and electrophiles like halogens or nitro groups for substitution reactions.

The compound exhibits significant biological activity, particularly as a potential therapeutic agent. It has been studied for its effects on various cancer cell lines, demonstrating cytotoxicity comparable to other known anti-cancer agents. The presence of the nitro and amino groups is believed to enhance its interaction with biological targets, making it a candidate for further pharmacological studies.

The synthesis of N-(3-Aminophenyl)-4-nitrobenzamide typically involves several key steps:

  • Formation of the Benzamide: The initial step often includes acylation of 3-aminophenol with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.
  • Purification: The resulting product is purified through recrystallization or chromatography.

Alternative synthetic routes may involve variations in reaction conditions or starting materials, but the fundamental approach remains consistent across methods.

N-(3-Aminophenyl)-4-nitrobenzamide has potential applications in medicinal chemistry, particularly in the development of anti-cancer drugs. Its ability to inhibit specific biological pathways makes it a candidate for research into treatments for various malignancies. Additionally, it may serve as a building block in organic synthesis for creating more complex compounds.

Studies investigating the interaction between N-(3-Aminophenyl)-4-nitrobenzamide and proteins such as bovine serum albumin have shown that it can cause fluorescence quenching, indicating strong binding interactions. These studies help elucidate its pharmacokinetic properties and potential mechanisms of action within biological systems.

Several compounds share structural similarities with N-(3-Aminophenyl)-4-nitrobenzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(2-Aminophenyl)-4-nitrobenzamideSimilar benzamide structure with amino group at ortho positionDifferent positioning affects biological activity
N-(4-Aminophenyl)-3-nitrobenzamideNitro group at meta position with amino group at para positionVariation in reactivity due to substituent location
N-(3-Chlorophenyl)-4-nitrobenzamideChlorine substituent instead of amino groupAlters electronic properties and reactivity
N-(2,2-Diphenylethyl)-4-nitrobenzamideContains a diphenylethyl groupUnique hydrophobic interactions

These compounds illustrate how variations in substituents and their positions can lead to differences in chemical reactivity and biological activity, highlighting the uniqueness of N-(3-Aminophenyl)-4-nitrobenzamide within this class of compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

257.08004122 g/mol

Monoisotopic Mass

257.08004122 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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